molecular formula C10H15N B1600505 5-Ethyl-2,4-dimethylaniline CAS No. 859783-60-1

5-Ethyl-2,4-dimethylaniline

Cat. No.: B1600505
CAS No.: 859783-60-1
M. Wt: 149.23 g/mol
InChI Key: NLILYQBEEAKWEJ-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, featuring ethyl and methyl substituents on the benzene ring. This compound is of interest due to its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2(\text{C}_2\text{H}_5)\text{NH}_2 + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nitro compounds. For example, 5-Ethyl-2,4-dimethylnitrobenzene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield the desired amine.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields primary amines.

    Substitution: Results in halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the ethyl substituent, making it less hydrophobic.

    5-Ethyl-2-methylaniline: Has one less methyl group, affecting its reactivity and solubility.

    2,4,6-Trimethylaniline: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness

5-Ethyl-2,4-dimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups provides a balance of hydrophobicity and steric effects, making it suitable for various applications.

Properties

IUPAC Name

5-ethyl-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-9-6-10(11)8(3)5-7(9)2/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLILYQBEEAKWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474753
Record name 5-ethyl-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859783-60-1
Record name 5-ethyl-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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